4-(4-tert-Butylphenoxy)benzaldehyde
Overview
Description
“4-(4-tert-Butylphenoxy)benzaldehyde” is a chemical compound that has been used in high-throughput parallel synthesis of library compounds for early drug discovery . It is also used in a purification platform developed by ArQule that is based on reverse phase high performance liquid chromatography separation and mass directed fractionation .
Synthesis Analysis
The synthesis of “this compound” involves several steps. It has been reported to be formed during the partial oxidation of 4-tert-butyltoluene by hydrogen peroxide in glacial acetic acid, catalyzed by bromide ions in combination with cobalt (II) acetate or cerium (III) acetate . Schiff base reaction between 4-tert-butylaniline and 4-tert-butylbenzaldehyde in ethanol has also been carried out on-chip in the matrix assisted laser desorption ionization (MALDI) chamber, and the formed imine was detected in real time .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C17H18O2 . The InChI code for this compound is 1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can vary depending on the conditions. For example, it can undergo a Schiff base reaction with 4-tert-butylaniline in ethanol to form an imine .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 254.33 . It has a density of 0.984 g/mL at 25 °C (lit.) and a refractive index of n20/D 1.57 (lit.) .Scientific Research Applications
Synthetic Applications and Environmental Impact
Synthetic Phenolic Antioxidants and Environmental Presence
Synthetic phenolic antioxidants (SPAs), including derivatives like 4-(4-tert-Butylphenoxy)benzaldehyde, are essential in retarding oxidative reactions in commercial and industrial products. Their widespread use has led to environmental detection across various matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds, including this compound and its analogs, have been found in human tissues, raising concerns about their toxicity and endocrine-disrupting effects. Future research is encouraged to develop SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Degradation of Organic Pollutants
Advanced oxidation processes (AOPs) are significant for treating recalcitrant compounds in the environment. Studies on AOPs' efficiency in breaking down organic pollutants, potentially including derivatives of this compound, highlight the generation of various by-products and their biotoxicity. Understanding these processes is crucial for enhancing the degradation of persistent pollutants and mitigating their ecological impact (Qutob et al., 2022).
Bioactivities of Phenolic Compounds
The study of 2,4-Di-tert-butylphenol and its analogs, related to this compound, reveals significant bioactivities including toxicity against various organisms. This research emphasizes the need for comprehensive assessments of such compounds' environmental and biological effects, suggesting a dual role as both pollutants and potential bioactive substances (Zhao et al., 2020).
Selective Organic Synthesis Over Metal Cation-exchanged Clay Catalysts
Research into the use of metal cation-exchanged clays for organic synthesis, including reactions involving phenolic compounds like this compound, demonstrates the potential for efficient and environmentally friendly synthetic pathways. These catalysts offer a sustainable alternative for producing various chemical products, showcasing the importance of green chemistry in industrial applications (Tateiwa & Uemura, 1997).
Environmental Water Pollution and Endocrine Disruption
The presence of alkylphenols, including those structurally related to this compound, in the environment has raised concerns regarding their potential as endocrine disruptors. Studies call for enhanced removal techniques and further investigation into the endocrine activities of such pollutants to better understand their toxicity and impacts on human health and wildlife (Olaniyan et al., 2020).
Safety and Hazards
“4-(4-tert-Butylphenoxy)benzaldehyde” is classified as a hazardous substance. It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment . It is advised to avoid release to the environment . In case of skin contact, it is recommended to wash off with soap and plenty of water . If inhaled, it is advised to move the person into fresh air and give artificial respiration if necessary .
Properties
IUPAC Name |
4-(4-tert-butylphenoxy)benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMDFXRKCGXFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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